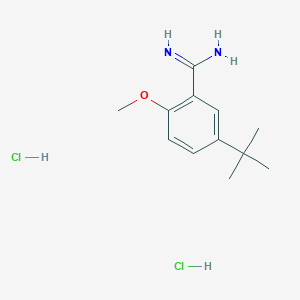![molecular formula C12H9N3O2 B2609705 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile CAS No. 27046-47-5](/img/structure/B2609705.png)
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C12H9N3O2. It is known for its unique structure, which includes a pyrrole ring substituted with a nitrophenylmethyl group and a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile typically involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.
Major Products
Oxidation: Formation of 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carbonitrile.
Reduction: Formation of 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism of action of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The nitrophenyl group may be involved in interactions with biological molecules, while the pyrrole ring and carbonitrile group may contribute to its reactivity and binding properties .
類似化合物との比較
Similar Compounds
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbaldehyde: Similar structure but with a carbaldehyde group instead of a carbonitrile group.
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts different chemical properties and reactivity compared to its analogs with carbaldehyde or carboxylic acid groups. This uniqueness makes it a valuable compound for various research applications .
特性
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(16)17/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASDMKGNSYXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
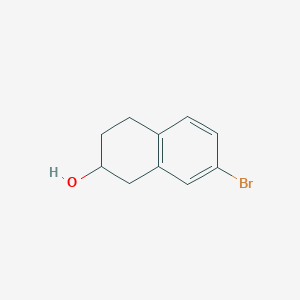
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609626.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)
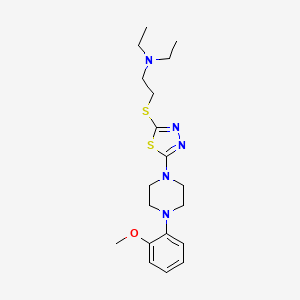
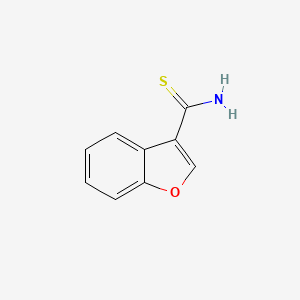
![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)
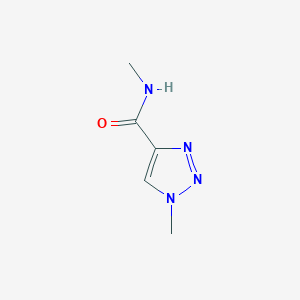
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2609634.png)

![N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609636.png)

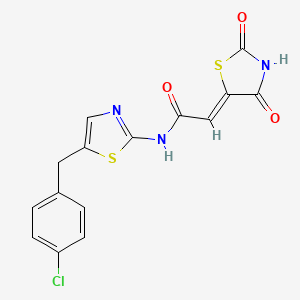
![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)
